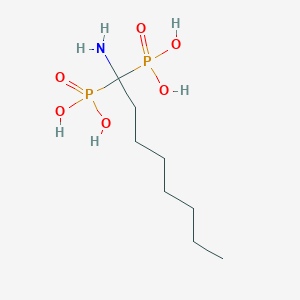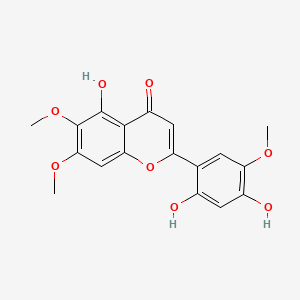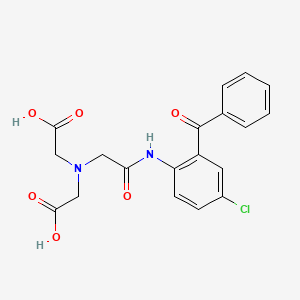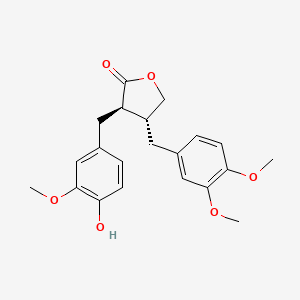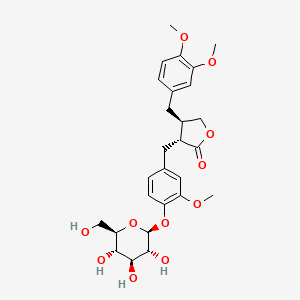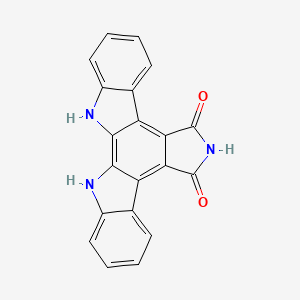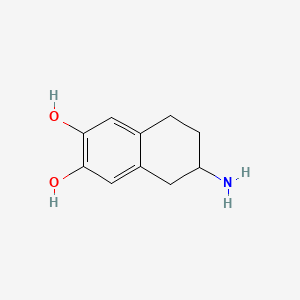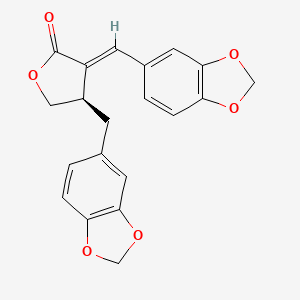
萨维宁
描述
Savinin is a natural lignan isolated from the heartwood of Pterocarpus santalinus . It exhibits potent spermicidal activity and significant insecticidal activity .
Synthesis Analysis
Savinin is a natural lignan obtained from the roots of E. henryi . It has been studied for its potential to relieve LPS-induced neuroinflammation . Another study investigated the relationship between lignan biosynthesis and programmed cell death (PCD) of ray parenchyma cells during the heartwood formation of Taiwania .Molecular Structure Analysis
Savinin is a dibenzyl butyrolactone-type lignan compound having an α-arylidene γ-lactone structure . It has a molecular formula of C20H16O6 .Chemical Reactions Analysis
Savinin has been found to inhibit the production of tumor necrosis factor (TNF)-α in lipopolysaccharide (LPS)-stimulated RAW264.7 cells . It also inhibited T cell proliferation elicited by concanavalin (Con A), without displaying cytotoxicity .Physical And Chemical Properties Analysis
Savinin is an amorphous white powder . Its molecular weight is 352.34 .科学研究应用
Neuroprotective Effects
Savinin, a natural lignan obtained from the roots of Eleutherococcus henryi, has been studied for its neuroprotective effects. Research indicates that Savinin can relieve LPS-induced neuroinflammation, potentially through mechanisms involving the MAPK/NF-κB pathway and NLRP3 inflammasome activation .
Cell Death Induction in Wood Formation
Savinin has been identified as a factor that triggers programmed cell death of ray parenchyma cells in the transition zone of wood, particularly in Taiwania trees. This process is crucial for the formation of heartwood and is associated with oxidative stress and the production of lignans like taiwanin A .
作用机制
Target of Action
Savinin, a natural lignan obtained from the roots of Eleutherococcus henryi Oliv , primarily targets three key proteins: Mitogen-Activated Protein Kinases (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and NLR Family Pyrin Domain Containing 3 (NLRP3) . These proteins play crucial roles in inflammatory responses and cellular proliferation .
Mode of Action
Savinin interacts with its targets, leading to significant changes in cellular processes. It inhibits the up-regulated expression of related proteins in the activated MAPK/NF-κB and NLRP3 inflammasome signaling pathways caused by lipopolysaccharide (LPS) . Docking studies have demonstrated the binding of savinin to its three receptors (MAPK, NF-κB, and NLRP3) using a well-fitting mode .
Biochemical Pathways
Savinin affects the MAPK/NF-κB and NLRP3 inflammasome signaling pathways . These pathways are involved in the regulation of inflammatory responses and cellular proliferation. By inhibiting these pathways, savinin can suppress neuroinflammation induced by LPS .
Result of Action
Savinin’s action results in decreased levels of neuroinflammatory cytokines and histopathological alterations . Consequently, it improves the LPS-induced neuroinflammatory response in mice . Furthermore, savinin inhibits the up-regulated expression of related proteins in the activated MAPK/NF-κB and NLRP3 inflammasome signaling pathways caused by LPS .
属性
IUPAC Name |
(3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylidene)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,6-8,14H,5,9-11H2/b15-6+/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJGAYUQSLJSCR-ULIPXBITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=CC2=CC3=C(C=C2)OCO3)C(=O)O1)CC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)O1)CC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Savinin | |
CAS RN |
493-95-8 | |
| Record name | (-)-Savinin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=493-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SAVININ | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150442 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Savinin exert its anti-inflammatory effects?
A: Savinin has been shown to exert anti-inflammatory effects through multiple mechanisms. * Inhibition of MAPK/NF-κB Pathway: Savinin significantly reduces the expression of proteins associated with the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways. These pathways are crucial for the production of pro-inflammatory cytokines. [, ]* Suppression of NLRP3 Inflammasome Activation: Savinin effectively inhibits the activation of the NLR Family Pyrin Domain Containing 3 (NLRP3) inflammasome. This inflammasome plays a key role in the maturation and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β). []* Inhibition of Prostaglandin E2 (PGE2) Production: Savinin demonstrates a direct inhibitory effect on the activity of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the production of PGE2, a key mediator of inflammation. []* Suppression of iNOS and COX-2 Expression: Savinin effectively reduces the expression of inducible nitric oxide synthase (iNOS) and COX-2, enzymes involved in the production of nitric oxide (NO) and PGE2, respectively. [] * Regulation of Cytokine Production: Savinin negatively regulates the production of pro-inflammatory cytokines, including IL-1β and Tumor Necrosis Factor-alpha (TNF-α), at the transcriptional level. []
Q2: What are the downstream effects of Savinin's interaction with RANKL signaling?
A: Savinin inhibits RANKL-induced osteoclast differentiation by suppressing the expression of Nuclear factor of activated T-cells cytoplasmic 1 (NFATc1), a crucial transcription factor for osteoclastogenesis. This inhibition consequently leads to the suppression of mRNA expression of osteoclast-related genes, such as OSCAR, DC-STAMP, and CTSK, ultimately reducing osteoclast activity and bone resorption. []
Q3: What is the molecular formula and weight of Savinin?
A: Savinin has the molecular formula C20H20O6 and a molecular weight of 356.37 g/mol. [, ]
Q4: What spectroscopic data is available for Savinin?
A: Savinin's structure has been extensively characterized using various spectroscopic techniques, including: * Nuclear Magnetic Resonance (NMR): Complete 1H and 13C NMR spectral data assignments are available, providing detailed information about the compound's structure and stereochemistry. []* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) data confirms the molecular formula and provides information about the fragmentation pattern of Savinin. * Infrared (IR) Spectroscopy: IR data reveals information about the functional groups present in Savinin.* Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis data provides information about the compound's electronic transitions and light absorption properties.
Q5: What is known about Savinin's stability under various conditions?
A5: While specific data on Savinin's stability under diverse conditions is limited in the provided research, it is known to be a relatively stable compound. It has been successfully isolated and characterized from various plant sources, suggesting inherent stability under natural conditions. Further research is required to fully elucidate its stability profile under specific temperature, pH, and light exposure conditions.
Q6: Does Savinin exhibit any catalytic properties?
A6: The provided research does not indicate any inherent catalytic activity associated with Savinin. Its primary mode of action appears to be through binding and modulating the activity of specific proteins involved in inflammation and other biological processes.
Q7: How has computational chemistry been used to study Savinin?
A: Computational studies, including molecular docking simulations, have been instrumental in understanding Savinin's interactions with target proteins:* SARS-CoV-2 Protease Inhibition: Molecular docking studies identified Savinin as a potential inhibitor of SARS-CoV-2 main protease (Mpro). The simulations revealed favorable binding interactions between Savinin and the active site of Mpro, suggesting its potential as an antiviral agent. [, , ]* Binding Mode Prediction: Docking studies also predicted the binding mode of Savinin to other target proteins like MAPK, NF-κB, and NLRP3, providing insights into its mechanism of action. []
Q8: What is the role of the butyrolactone ring in Savinin's biological activity?
A: The α-arylidene-γ-butyrolactone structure is crucial for Savinin's TNF-α inhibitory activity. Structure-activity relationship studies using Savinin and structurally related compounds showed that the non-polar butyrolactone ring is essential for its activity. Modifications to this ring structure could potentially alter its potency and selectivity. []
Q9: What in vitro and in vivo models have been used to study Savinin's biological activity?
A: Several in vitro and in vivo models have been employed to investigate Savinin's effects:* LPS-Induced Neuroinflammation Model: Researchers utilized an LPS-induced neuroinflammation model in mice to demonstrate Savinin's neuroprotective effects. Savinin effectively reduced neuroinflammatory cytokines and histopathological alterations, highlighting its potential in treating neuroinflammatory conditions. []* RANKL-Induced Osteoclast Differentiation Assay: Savinin's inhibitory effect on osteoclast differentiation was demonstrated using RANKL-stimulated bone marrow macrophages. []* TPA-Induced PGE2 Production Assay: Savinin's inhibitory effect on PGE2 production was evaluated in rat peritoneal macrophages stimulated with TPA. [] * Glutamate-Induced Neurotoxicity Model: Savinin demonstrated neuroprotective effects in primary cultures of rat cortical cells against glutamate-induced neurotoxicity. []
Q10: What analytical methods have been used to identify and quantify Savinin?
A: Various analytical techniques have been employed in the isolation, characterization, and quantification of Savinin:* Chromatography: Open column chromatography, high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC) are commonly used for separating and isolating Savinin from plant extracts. [, , , ]* Spectroscopy: NMR, MS, IR, and UV-Vis spectroscopy are essential tools for structure elucidation and confirmation of Savinin's identity. [, ] * Mass Spectrometry (MS): LC-MS/MS has been used to identify and quantify Savinin in plant extracts. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





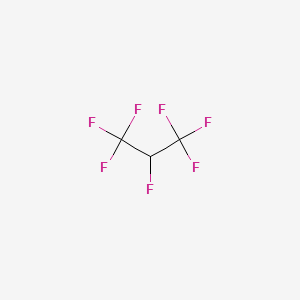
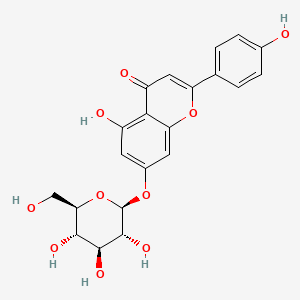

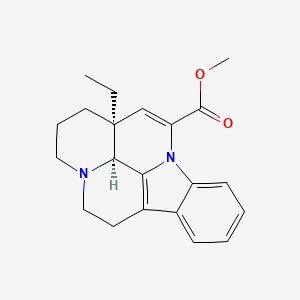
![2-((5-(Diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(hexyl)amino)ethanol](/img/structure/B1665594.png)
